molecular formula C15H21NO5 B11837343 2-(4-Methoxyphenyl)azepane oxalate

2-(4-Methoxyphenyl)azepane oxalate

Cat. No.: B11837343
M. Wt: 295.33 g/mol
InChI Key: NCWZGAKXCRUXHQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)azepane oxalate is an organic compound with the molecular formula C15H21NO5. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a methoxyphenyl group attached to the azepane ring and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)azepane oxalate typically involves the reaction of 4-methoxyphenylamine with azepane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a series of steps including decarboxylation and annulation . The reaction conditions are generally mild, and the process yields a high purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is often produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)azepane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

Scientific Research Applications

Research indicates that 2-(4-Methoxyphenyl)azepane oxalate may exhibit notable biological activities, particularly in neuropharmacology. Compounds containing azepane rings have been investigated for their potential as anxiolytics and antidepressants . The following are key findings related to its biological activity:

  • Interaction with Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical for mood regulation and anxiety management. These interactions could lead to therapeutic applications in treating mood disorders.
  • Pharmacokinetics and Dynamics : Further studies using radiolabeled compounds could elucidate the pharmacokinetics and dynamics of this compound within biological systems, providing insights into its absorption, distribution, metabolism, and excretion profiles.

Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound holds promise for several therapeutic applications:

  • Anxiolytic and Antidepressant Development : The potential to modulate neurotransmitter systems suggests that this compound could be developed into a new class of anxiolytic or antidepressant medications.
  • Neuroprotective Agents : Research into the neuroprotective properties of azepane derivatives indicates that this compound may offer protective effects against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)azepane oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)azepane oxalate can be compared with other azepane derivatives, such as:

    2-Phenylazepane: Lacks the methoxy group, leading to different chemical and biological properties.

    2-(4-Hydroxyphenyl)azepane:

    2-(4-Methylphenyl)azepane: The presence of a methyl group instead of a methoxy group results in different chemical behavior and uses.

Biological Activity

2-(4-Methoxyphenyl)azepane oxalate, also known as 2-(4-Methoxybenzyl)azepane ethanedioate, is a compound that features a seven-membered saturated heterocyclic ring (azepane) with a 4-methoxyphenyl substituent. This unique structure contributes to its biological activity, which has been the subject of various studies. Understanding its pharmacological properties is crucial for potential applications in drug development.

  • Molecular Formula : C₁₇H₂₇N₁O₄
  • Molecular Weight : Approximately 309.358 g/mol

The oxalate component indicates that the compound forms a salt with oxalic acid, enhancing its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent .

Interaction with Biological Targets

Preliminary studies have explored the interaction of this compound with several biological targets. This includes binding affinities and mechanisms of action that are critical for understanding its pharmacodynamics .

Study on Antiparkinsonian Activity

A study investigated the antiparkinsonian effects of azepane derivatives, including compounds structurally related to this compound. The findings indicated that these compounds could reverse haloperidol-induced catalepsy in animal models, highlighting their potential neuroprotective effects .

Table 1: Antiparkinsonian Activity Results

CompoundDose (mg/kg)Duration of Catalepsy (min)% Reduction
Control-19.25-
DL76258.7554.5%
DL76500.05399.7%

This table summarizes the results from the study, demonstrating significant reductions in catalepsy duration compared to control groups.

Oxalate's Role in Kidney Health

The relationship between dietary oxalates and kidney stone formation has been widely studied. Although not directly linked to this compound, understanding how oxalates interact within biological systems is essential for evaluating the safety and efficacy of compounds containing oxalate moieties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidase B (MAO B), which is relevant for neurodegenerative diseases like Parkinson's .
  • Antimicrobial Mechanisms : The specific structural features of azepanes contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)azepane;oxalic acid

InChI

InChI=1S/C13H19NO.C2H2O4/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;3-1(4)2(5)6/h6-9,13-14H,2-5,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

NCWZGAKXCRUXHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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